2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-chlorobenzoate
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Overview
Description
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C17H13ClF3NO3 and its molecular weight is 371.74. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Complexation
The synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents reveals the importance of single aromatic units linked through chains to basic nitrogen atoms in medicinal chemistry. Such structures show potent antihistaminic activity, highlighting the significance of the chemical frameworks similar to "2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-chlorobenzoate" in drug development (R. Iemura et al., 1986).
Research on 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids shows their capability as new O,N,O-tridentate ligands that form complexes with nickel(ii) and copper(ii). This complexation ability indicates potential for "this compound" in coordination chemistry and catalysis (Yulia S. Kudyakova et al., 2009).
Analytical Chemistry Applications
- The use of ethyl chloroformate or 2,2,2-trifluoroethyl chloroformate for derivatizing amino acids into N(O)-alkoxycarbonyl alkyl esters for chiral-phase capillary gas chromatography demonstrates the role of such compounds in enhancing analytical methodologies. The successful separation of enantiomeric isomers of amino acids suggests potential applications of "this compound" in analytical chemistry for enantiomer separation (I. Abe et al., 1996).
Material Science Applications
- The synthesis and application of Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) in optical storage through copolymerization with azo compounds illustrate the utility of such chemical structures in the development of materials with photoresponsive properties. This research underlines the potential of "this compound" in creating materials with reversible optical storage capabilities (X. Meng et al., 1996).
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group and an indole-like structure, which are common in many bioactive compounds . These groups can interact with various biological targets, such as enzymes, receptors, and ion channels. The exact target would depend on the specific spatial arrangement and electronic properties of these groups within the molecule.
Pharmacokinetics
The pharmacokinetics of the compound would depend on various factors, including its chemical properties and the route of administration. For instance, the presence of the trifluoromethyl group could enhance the compound’s metabolic stability, potentially leading to a longer duration of action .
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO3/c18-14-8-4-2-6-12(14)16(24)25-10-15(23)22-9-11-5-1-3-7-13(11)17(19,20)21/h1-8H,9-10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXHNGIXYWJNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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